1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)-
CAS No.: 84249-79-6
Cat. No.: VC20303053
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84249-79-6 |
|---|---|
| Molecular Formula | C16H16N4OS |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 3-[(3,5-dimethylanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
| Standard InChI | InChI=1S/C16H16N4OS/c1-11-7-12(2)9-14(8-11)18-10-20-16(22)21-15(19-20)13-3-5-17-6-4-13/h3-9,18H,10H2,1-2H3 |
| Standard InChI Key | KJGSZBKTBZHZCO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 1,3,4-oxadiazole-2(3H)-thione core substituted with a 3,5-dimethylphenylamino methyl group at position 3 and a 4-pyridinyl moiety at position 5. Key physicochemical properties include:
-
Molecular Formula: C₁₆H₁₆N₄OS
The presence of electron-donating methyl groups on the phenyl ring and the pyridinyl substituent enhances its solubility and bioavailability, critical for interaction with biological targets .
Synthesis Methods
Core Synthesis Strategies
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions. For this compound, two primary routes are documented:
-
Acid Hydrazide Cyclization:
-
Side-Chain Functionalization:
Key Reaction Conditions
-
Catalysts: Piperidine or triethylamine for imine formation .
-
Solvents: Ethanol or acetonitrile for intermediate purification .
Biological Activities
Antimicrobial Activity
The compound demonstrates broad-spectrum activity against bacterial and fungal strains:
Mechanistically, the thione sulfur disrupts microbial cell membranes, while the pyridinyl group inhibits nucleic acid synthesis .
| Cell Line | IC₅₀ (µM) | Target Enzyme Inhibited | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 1.18 | Thymidylate synthase | |
| HEPG2 (Liver) | 2.3 | Telomerase | |
| SGC-7901 (Gastric) | 2.56 | Topoisomerase II |
The 3,5-dimethylphenyl group enhances lipophilicity, facilitating penetration into tumor microenvironments .
Mechanistic Insights from Molecular Docking
Enzyme Inhibition
Docking studies highlight strong binding affinity for:
-
COX-2 (ΔG = -9.8 kcal/mol): The pyridinyl group forms hydrogen bonds with Arg120 and Tyr355 .
-
HDAC (ΔG = -8.5 kcal/mol): The thione sulfur coordinates with Zn²⁺ in the active site .
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume